REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[N:3]1.ClC1C=CC(C(C2N(C)N=NC=2)O)=CC=1.[Li]CCCC.[CH3:27][C:28]1[S:29][C:30]([CH:34]=[O:35])=[C:31]([CH3:33])[N:32]=1>C1COCC1>[CH3:27][C:28]1[S:29][C:30]([CH:34]([C:6]2[N:2]([CH3:1])[N:3]=[N:4][CH:5]=2)[OH:35])=[C:31]([CH3:33])[N:32]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=NC=C1
|
Name
|
Intermediate 42
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(O)C1=CN=NN1C
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(N1)C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
to stir much more easily
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
immediately afforded a dark brown viscous mixture
|
Type
|
CUSTOM
|
Details
|
was placed in an ice-bath
|
Type
|
TEMPERATURE
|
Details
|
maintained there until it
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temp
|
Type
|
CUSTOM
|
Details
|
After 3 hours the reaction was quenched
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
by pouring into a saturated solution of NH4Cl at room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with EtOAc (5×100 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil-foam
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |